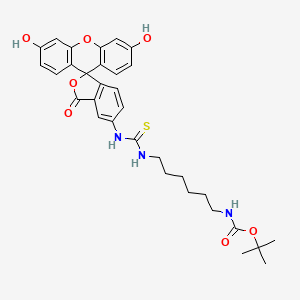
1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane: is a fluorinated organic compound with the molecular formula C4HBr2F5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane typically involves the bromination of a fluorinated precursor. One common method is the addition of bromine to a fluorinated alkene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction efficiency. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated or debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, although this is less common due to the stability of the fluorinated groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reduction can produce partially or fully debrominated compounds.
Applications De Recherche Scientifique
Chemistry: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its stability and reactivity make it suitable for labeling and tracking studies.
Industry: The compound’s properties make it useful in the electronics industry, particularly in the production of semiconductors and other electronic components
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with other molecules.
Molecular Targets and Pathways: The compound can target specific enzymes or receptors in biological systems, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
- 1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane
- 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane
- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Comparison: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
885275-98-9 |
|---|---|
Formule moléculaire |
C4Br2F8O |
Poids moléculaire |
375.84 g/mol |
Nom IUPAC |
1,2-dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C4Br2F8O/c5-1(7,2(6,8)9)3(10,11)15-4(12,13)14 |
Clé InChI |
XBBIHHOYLHDMRA-UHFFFAOYSA-N |
SMILES canonique |
C(C(OC(F)(F)F)(F)F)(C(F)(F)Br)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


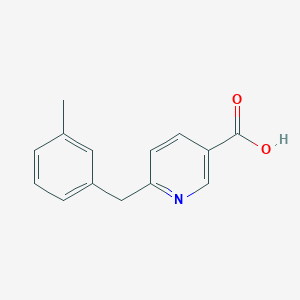

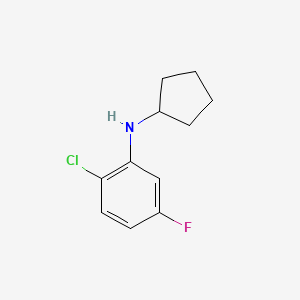

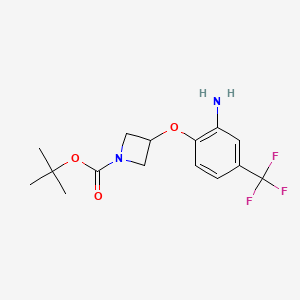
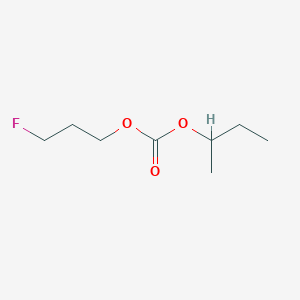
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)



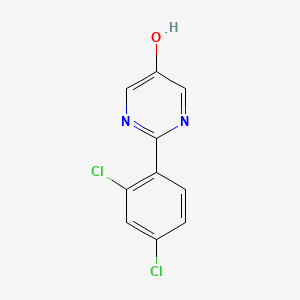
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

